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Disuccinimidyl suberate

Intracellular crosslinking Cell-surface crosslinking Membrane permeability

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking reagent with the molecular formula C16H20N2O8 and an average mass of 368.34 g/mol. It is characterized by an 11.4 Å spacer arm consisting of an 8-carbon aliphatic chain, which enables the covalent, non-cleavable crosslinking of primary amine groups (e.g., lysine side chains and protein N-termini).

Molecular Formula C16H20N2O8
Molecular Weight 368.34 g/mol
CAS No. 68526-60-3
Cat. No. B3428590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuccinimidyl suberate
CAS68526-60-3
Molecular FormulaC16H20N2O8
Molecular Weight368.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
InChIKeyZWIBGKZDAWNIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disuccinimidyl Suberate (DSS) CAS 68528-80-3: A Definitive, Non-Cleavable Homobifunctional NHS Ester Crosslinker for Intracellular Protein Interaction Mapping


Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking reagent with the molecular formula C16H20N2O8 and an average mass of 368.34 g/mol [1]. It is characterized by an 11.4 Å spacer arm consisting of an 8-carbon aliphatic chain, which enables the covalent, non-cleavable crosslinking of primary amine groups (e.g., lysine side chains and protein N-termini) . This reagent is fundamentally distinguished from its water-soluble analog, BS3 (bis(sulfosuccinimidyl)suberate), by its hydrophobic and lipophilic nature, which confers membrane permeability and necessitates reconstitution in organic solvents like DMSO or DMF prior to aqueous reactions .

Why Disuccinimidyl Suberate (DSS) is Not a Generic Substitute: Critical Performance Differentiation from BS3, DSG, and DSSO in Crosslinking Workflows


Selecting an in-class NHS ester crosslinker without considering the specific application context—namely, the need for intracellular vs. cell-surface crosslinking, the desired spatial resolution, and the compatibility with downstream mass spectrometry (MS) workflows—can lead to experimental failure or suboptimal data. While DSS and BS3 generate chemically identical crosslinked products, their divergent solubility profiles dictate their utility in membrane-permeable vs. membrane-impermeable applications . Similarly, the choice between DSS and shorter spacer-arm analogs like disuccinimidyl glutarate (DSG) directly impacts the number and type of protein interactions captured, as the 11.4 Å span of DSS enables the detection of longer-range contacts critical for mapping quaternary structure [1]. Finally, in crosslinking mass spectrometry (CXMS), the non-cleavable nature of DSS offers superior performance over MS-cleavable alternatives like DSSO for analyzing purified protein complexes, a finding that directly contradicts the assumption that cleavable linkers are universally superior [2].

Disuccinimidyl Suberate (DSS): Quantifiable Evidence for Scientific Selection Over BS3, DSG, and DSSO


Membrane Permeability and Cellular Compartment Accessibility: DSS vs. BS3

DSS is a water-insoluble, membrane-permeable crosslinker, whereas BS3 (bis(sulfosuccinimidyl)suberate) is its water-soluble, membrane-impermeable analog . This fundamental physicochemical difference dictates that DSS can be used for intracellular and intramembrane crosslinking, while BS3 is restricted to cell-surface applications. The two compounds differ only in the presence of a sulfonate group on BS3, which imparts water solubility and prevents passive diffusion across the cell membrane [1].

Intracellular crosslinking Cell-surface crosslinking Membrane permeability

Spatial Resolution and Crosslink Detection: 11.4 Å Spacer Arm of DSS vs. 7.5 Å of DSG

The 11.4 Å spacer arm of DSS enables the detection of crosslinks between lysine residues separated by longer distances compared to shorter homobifunctional NHS ester crosslinkers. A systematic study using ubiquitin as a model protein demonstrated that DSS crosslinked residues M1-K6, K6-K11, and K48-K63, whereas the shorter disuccinimidyl glutarate (DSG, 7.5 Å) crosslinked only M1-K6 and K6-K11 [1]. The 5.8 Å crosslinker DST failed to capture the K48-K63 interaction, highlighting the critical role of spacer arm length in mapping protein topology [1].

Protein structure Crosslinking mass spectrometry Spacer arm length

Performance in Crosslinking Mass Spectrometry (CXMS): Non-Cleavable DSS vs. MS-Cleavable DSSO

In a comprehensive side-by-side comparison of CXMS workflows, DSS demonstrated superior performance over the MS-cleavable crosslinker DSSO for low- and medium-complexity samples. The study found that DSS identified more crosslinked peptide pairs than DSSO, with the performance advantage attributed to DSS's longer spacer arm and the efficiency of the pLink 2 search algorithm for non-cleavable crosslinks [1]. This quantitative evidence directly challenges the assumption that cleavable crosslinkers are always superior in proteomics workflows.

Crosslinking mass spectrometry CXMS Non-cleavable crosslinker

Functional Crosslinking Efficiency at Acidic pH: DSS Activity Maintained at pH 4.0-5.0

A systematic study of pH dependency on NHS ester crosslinking revealed that DSS retains substantial activity under acidic conditions where many alternative crosslinking chemistries fail. When a mixture of eight model proteins was crosslinked at eight different pH values (4.0–7.5), DSS was able to form crosslinks even at pH 4.0, with approximately 50% of the crosslinks observed at pH 7.5 still identifiable at pH 5.0 [1]. This demonstrates DSS's utility for probing protein structures in slightly acidic environments, such as endosomes or lysosomes.

pH-dependent crosslinking Acidic environment Lysine reactivity

Precision Applications of Disuccinimidyl Suberate (DSS): Validated Workflows in Cryo-EM, CXMS, and Live-Cell Interaction Mapping


Integrative Structural Biology: Cryo-EM and CXMS of Multi-Subunit Complexes

DSS is a validated reagent for crosslinking prior to high-resolution cryo-EM and mass spectrometry analysis of large macromolecular assemblies. For example, DSS-mediated crosslinking was used to capture novel protein-protein interactions within the Pol II(G) complex, providing distance constraints that guided the interpretation of cryo-EM density maps [1]. Similarly, DSS crosslinking of the Cav1.1 complex followed by LC–MS/MS identified lysine pairs that were consistent with the cryo-EM structure, confirming the reagent's ability to faithfully report on native protein topology [2].

Quantitative Crosslinking Mass Spectrometry (CXMS) of Purified Protein Complexes

For researchers performing CXMS on purified protein complexes or protein-protein interaction networks of low to medium complexity, DSS is the crosslinker of choice due to its superior identification rate compared to MS-cleavable alternatives like DSSO [3]. The non-cleavable nature of DSS simplifies data analysis when using optimized search engines like pLink 2, resulting in higher numbers of confidently identified crosslinked peptide pairs and enabling more robust structural modeling.

Live-Cell Intracellular Protein Interaction Mapping

The membrane permeability of DSS enables its use in live cells to crosslink intracellular protein complexes prior to cell lysis and immunoprecipitation. This is in contrast to the membrane-impermeable BS3, which is restricted to cell-surface crosslinking . DSS is therefore the reagent of choice for capturing and stabilizing weak or transient intracellular interactions in their native cellular context, preventing dissociation during downstream processing.

Crosslinking in Acidic Microenvironments for Endosomal/Lysosomal Protein Studies

DSS demonstrates functional crosslinking activity at pH as low as 4.0, with approximately 50% of optimal efficiency retained at pH 5.0 [4]. This makes DSS a valuable tool for structural studies of proteins that function in acidic compartments such as endosomes, lysosomes, or the Golgi apparatus, where traditional NHS ester crosslinking at neutral pH is not feasible.

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